REACTION_CXSMILES
|
[C:1]([C:5]1([CH3:12])[CH2:10][O:9]C(=O)[O:7][CH2:6]1)([O:3][CH3:4])=[O:2].OCC(CO)(C)C(O)=O>CO>[OH:7][CH2:6][C:5]([CH2:10][OH:9])([CH3:12])[C:1]([O:3][CH3:4])=[O:2]
|
Name
|
polycarbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-carbomethoxy-5-methyl-1,3-dioxan-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1(COC(OC1)=O)C
|
Name
|
polycarbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-carbomethoxy-5-methyl-1,3-dioxan-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1(COC(OC1)=O)C
|
Name
|
5-Carbomethoxy-5-methyl-1,3-dioxan-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1(COC(OC1)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(C(=O)O)(C)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(C(=O)OC)(C)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |